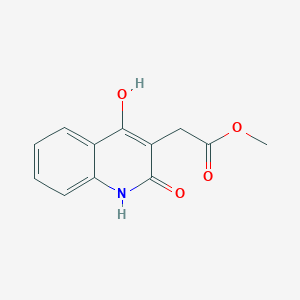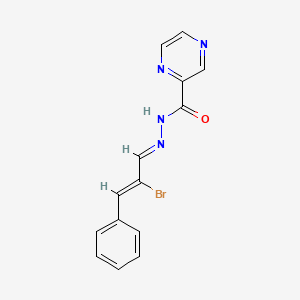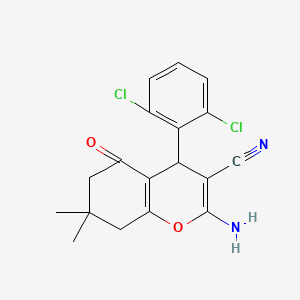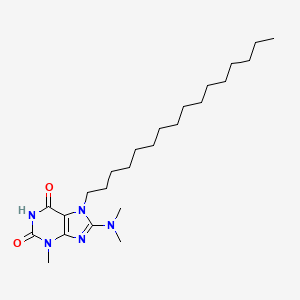![molecular formula C19H20O3 B15081600 4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one is a compound known for its unique structure and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one typically involves the catalytic hydrogenation of 4-(6-methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one. This reaction is carried out using a palladium catalyst under low to medium hydrogen pressure (0.5 to 1.5 atmospheres) at temperatures ranging from -20°C to +50°C .
Industrial Production Methods
In industrial settings, the compound is produced by reacting 2-acetyl-6-methoxynaphthalene with an acetic acid ester in the presence of a base. This process yields 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, which is then hydrogenated to form the final product .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: It is used as a model compound in organic synthesis and reaction mechanism studies.
Biology: The compound is studied for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX enzymes, the compound reduces inflammation and pain. The primary molecular target is the COX-2 enzyme, which is involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Nabumetone: 4-(6-Methoxy-2-naphthyl)-2-butanone, known for its anti-inflammatory properties.
Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.
Indomethacin: A potent NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific structure, which provides a balance between efficacy and reduced gastrointestinal toxicity compared to other NSAIDs .
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)-6a-methyl-3a,4,5,6-tetrahydro-3H-cyclopenta[b]furan-2-one |
InChI |
InChI=1S/C19H20O3/c1-19-8-7-16(17(19)11-18(20)22-19)14-4-3-13-10-15(21-2)6-5-12(13)9-14/h3-6,9-10,16-17H,7-8,11H2,1-2H3 |
InChI Key |
AEKUJPWTHMTXLL-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1CC(=O)O2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15081530.png)
![2-(4-{(E)-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-YL)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B15081537.png)
![Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B15081540.png)
![2-phenyl-N'-[(1E)-1-phenylethylidene]quinoline-4-carbohydrazide](/img/structure/B15081543.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B15081545.png)
![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)


![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)

